Cas no 15938-72-4 (2H-1-Benzopyran-2-one,3,3'-[(3,4,5-trimethoxyphenyl)methylene]bis[4-hydroxy-)

2H-1-Benzopyran-2-one,3,3'-[(3,4,5-trimethoxyphenyl)methylene]bis[4-hydroxy- structure
15938-72-4 structure
Nome del prodotto:2H-1-Benzopyran-2-one,3,3'-[(3,4,5-trimethoxyphenyl)methylene]bis[4-hydroxy-
Numero CAS:15938-72-4
MF:C28H22O9
MW:502.468888759613
CID:209877
PubChem ID:54676700

2H-1-Benzopyran-2-one,3,3'-[(3,4,5-trimethoxyphenyl)methylene]bis[4-hydroxy- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2H-1-Benzopyran-2-one,3,3'-[(3,4,5-trimethoxyphenyl)methylene]bis[4-hydroxy-
    • 4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one
    • 1-(3,4,5-trimethoxyphenyl)dicoumarol
    • 3,3'-(3,4,5-trimethoxyphenylmethylene)bis-(4-hydroxy-2H-1-benzopyran
    • 3,3'-[(3,4,5-trimethoxyphenyl)methanediyl]bis(2-hydroxy-4h-chromen-4-one)
    • AC1Q47MT
    • Bis-(4-hydroxy-2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxy-phenyl)-methan
    • bis-(4-hydroxy-2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxy-phenyl)-methane
    • CHEMBL130567
    • NSC126763
    • BDBM85751
    • Dicoumarol derivative, 2
    • 2H-1-Benzopyran-2-one, 3,3'-[(3,4,5-trimethoxyphenyl)methylene]bis[4-hydroxy-
    • AKOS001056390
    • 4-hydroxy-3-[(4-hydroxy-2-oxo-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one
    • Z56853765
    • 3,3'-(3,4,5-trimethoxybenzylidene)bis(4-hydroxycoumarin)
    • 15938-72-4
    • DTXSID50166645
    • NSC-126763
    • SCHEMBL4385501
    • NSC 126763
    • 3,3'-((3,4,5-Trimethoxyphenyl)methylene)bis(4-hydroxy-2H-chromen-2-one)
    • 2H-1-Benzopyran-2-one, 3,3'-((3,4,5-trimethoxyphenyl)methylene)bis(4-hydroxy-
    • 4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3,4,5-trimethoxyphenyl)methyl]-2H-chromen-2-one
    • Inchi: InChI=1S/C28H22O9/c1-33-19-12-14(13-20(34-2)26(19)35-3)21(22-24(29)15-8-4-6-10-17(15)36-27(22)31)23-25(30)16-9-5-7-11-18(16)37-28(23)32/h4-13,21,29-30H,1-3H3
    • Chiave InChI: FEGBZMSYCBDCJE-UHFFFAOYSA-N
    • Sorrisi: COC1C(OC)=C(OC)C=C(C(C2C(=O)OC3=CC=CC=C3C=2O)C2C(=O)OC3=CC=CC=C3C=2O)C=1

Proprietà calcolate

  • Massa esatta: 502.12636
  • Massa monoisotopica: 502.126
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 37
  • Conta legami ruotabili: 6
  • Complessità: 883
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 121A^2
  • XLogP3: 3.9

Proprietà sperimentali

  • Densità: 1.461
  • Punto di ebollizione: 666.2°Cat760mmHg
  • Punto di infiammabilità: 223.2°C
  • Indice di rifrazione: 1.679
  • PSA: 120.75
  • LogP: 4.51660
Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.